Lavendomycin

Description

Properties

CAS No. |

82987-09-5 |

|---|---|

Molecular Formula |

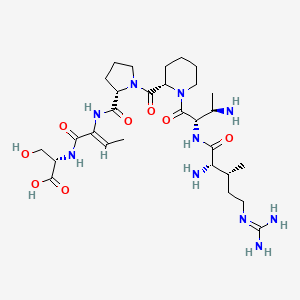

C29H50N10O8 |

Molecular Weight |

666.8 g/mol |

IUPAC Name |

(2S)-2-[[(Z)-2-[[(2S)-1-[(2S)-1-[(2S,3R)-3-amino-2-[[(2S,3R)-2-amino-5-(diaminomethylideneamino)-3-methylpentanoyl]amino]butanoyl]piperidine-2-carbonyl]pyrrolidine-2-carbonyl]amino]but-2-enoyl]amino]-3-hydroxypropanoic acid |

InChI |

InChI=1S/C29H50N10O8/c1-4-17(23(41)36-18(14-40)28(46)47)35-24(42)19-9-7-13-38(19)26(44)20-8-5-6-12-39(20)27(45)22(16(3)30)37-25(43)21(31)15(2)10-11-34-29(32)33/h4,15-16,18-22,40H,5-14,30-31H2,1-3H3,(H,35,42)(H,36,41)(H,37,43)(H,46,47)(H4,32,33,34)/b17-4-/t15-,16-,18+,19+,20+,21+,22+/m1/s1 |

InChI Key |

ZLIFOKMGWXMKQW-BDKIHTTOSA-N |

SMILES |

CC=C(C(=O)NC(CO)C(=O)O)NC(=O)C1CCCN1C(=O)C2CCCCN2C(=O)C(C(C)N)NC(=O)C(C(C)CCN=C(N)N)N |

Isomeric SMILES |

C/C=C(/C(=O)N[C@@H](CO)C(=O)O)\NC(=O)[C@@H]1CCCN1C(=O)[C@@H]2CCCCN2C(=O)[C@H]([C@@H](C)N)NC(=O)[C@H]([C@H](C)CCN=C(N)N)N |

Canonical SMILES |

CC=C(C(=O)NC(CO)C(=O)O)NC(=O)C1CCCN1C(=O)C2CCCCN2C(=O)C(C(C)N)NC(=O)C(C(C)CCN=C(N)N)N |

Appearance |

Solid powder |

Purity |

>98% (or refer to the Certificate of Analysis) |

shelf_life |

>3 years if stored properly |

solubility |

Soluble in DMSO |

storage |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

Synonyms |

Lavendomycin; FR 900201; FR-900201; FR900201; Antibiotic FR 900201; |

Origin of Product |

United States |

Source Microorganism and Fermentation Science

Isolation and Classification of Streptomyces lavendulae subsp. brasilicus

Lavendomycin was isolated from the culture broth of a Streptomyces strain designated as Streptomyces lavendulae subsp. brasilicus. nih.govscispace.com This strain was obtained from a soil sample collected in the Yaeyama Islands, Kagoshima Prefecture. scispace.com

Streptomyces lavendulae is a species of bacteria belonging to the genus Streptomyces. dsmz.dewikipedia.org These bacteria are Gram-positive and are known for their filamentous growth, resembling fungi, forming a complex branched network of cells called a mycelium. wikipedia.org Streptomyces lavendulae was first isolated from soil in 1916 and has since been found in various soils globally. wikipedia.org It is characterized by typically colorless growth with lavender-colored aerial mycelium, although white mutants have been observed. wikipedia.org

Taxonomical studies of the this compound-producing strain No. 1446 involved morphological observations using light and electron microscopes on cultures grown on various media, including yeast-malt extract agar, oatmeal agar, and inorganic salts-starch agar, at 30°C for 14 days. scispace.com Cultural characteristics were observed on nine different media. scispace.com Whole-cell analysis and determination of growth temperature range and optimum temperature were also performed. scispace.com The strain No. 1446 was found to be in good agreement with the characteristics of Streptomyces lavendulae subsp. brasilicus and was identified as such (FERM-P 5649). scispace.com

The classification of Streptomyces lavendulae includes several subspecies, with Streptomyces lavendulae subsp. brasilicus being one of them. gbif.org The species Streptomyces lavendulae (Waksman and Curtis 1916) Waksman and Henrici 1948 is listed in the Approved Lists 1980. dsmz.de

Optimized Fermentation Methodologies for this compound Production

The production of this compound involves the fermentation of Streptomyces lavendulae subsp. brasilicus. A loopful of the mature slant culture of S. lavendulae subsp. brasilicus is typically inoculated into seed medium. scispace.com For instance, in one study, 150 ml of sterile seed medium in 500-ml Erlenmeyer flasks were inoculated and incubated at 30°C for three days on a rotary shaker at 220 rpm. scispace.com Subsequently, a larger fermentor, such as a 30-liter fermentor containing 25.5 liters of production medium, is inoculated with a percentage (e.g., 2%) of the mature seed broth. scispace.com

The composition of both the seed and production media is critical for optimal this compound yield. While specific detailed compositions can vary between studies, they generally include sources of carbon, nitrogen, and minerals necessary for microbial growth and secondary metabolite production. Optimization of fermentation parameters, including medium composition, inoculation parameters, and potentially supplementation strategies, can significantly enhance the yield of secondary metabolites like antibiotics in Streptomyces species. academicjournals.orgnih.gov

Bioassay-Guided Isolation Techniques

Bioassay-guided isolation is a crucial strategy used to purify biologically active compounds from complex mixtures, such as fermentation broths. amazon.comnih.govmdpi.comresearchgate.net This technique involves the iterative process of separating the components of a mixture and testing the resulting fractions for the desired biological activity (in this case, antibacterial activity). amazon.comnih.gov

In the context of this compound isolation, fractions from the culture broth of Streptomyces lavendulae subsp. brasilicus would be tested for their activity against susceptible microorganisms, primarily Gram-positive bacteria, as this compound is known to be active against them. nih.govscispace.com Fractions exhibiting the desired activity are then subjected to further separation techniques, such as chromatography, to obtain more purified components. This process is repeated, guided by the bioassay results, until the pure active compound, this compound, is isolated.

The initial isolation of this compound involved obtaining the antibiotic as colorless crystals. nih.govscispace.com While the detailed step-by-step isolation protocol might vary, the principle of using bioassays to track the active compound through different purification steps is fundamental to its discovery and isolation from the fermentation broth.

Chemical Structure Elucidation and Characterization

Spectroscopic Methodologies for Structure Determination

While the initial isolation and characterization paper mentions chemical study for structure determination, subsequent research and total synthesis efforts confirm the use of spectroscopic data, including NMR, IR, and Mass Spectrometry, in assigning the structure and configuration of lavendomycin. jst.go.jpjst.go.jpmurdoch.edu.aursc.org NMR spectroscopy, in particular, is invaluable for providing detailed structural information about complex molecules like peptides by analyzing the magnetic properties of atomic nuclei. uzh.chsolubilityofthings.comresearchgate.netphysicsandmathstutor.com Mass spectrometry provides information about the molecular weight and fragmentation pattern, aiding in the determination of the elemental composition and partial structures. solubilityofthings.comlehigh.eduphysicsandmathstutor.com IR spectroscopy helps identify key functional groups present in the molecule, such as amide bonds in the peptide chain. scispace.comsolubilityofthings.comlehigh.edu

Identification of Constituent Amino Acids

Acid hydrolysis of this compound with 6 N HCl at 110°C for 24 hours yields its constituent amino acids. scispace.com Early analysis indicated the presence of serine, proline, and unknown amino acids. scispace.com Further studies revealed that this compound is a hexapeptide containing both common and novel amino acid residues. jst.go.jpjst.go.jprsc.org

Elucidation of Novel Amino Acid Moieties

This compound is noted for containing novel amino acids. scispace.comnih.govjst.go.jpjst.go.jp Acid hydrolysis studies initially identified three moles of an unknown amino acid component. scispace.com Subsequent research identified these novel components, including 3-methylarginine and homoproline (which was initially reported as part of the two moles of proline). jst.go.jprsc.orgrsc.org The presence of didehydroaminobutyric acid and (S,S)-αβ-diaminobutyric acid has also been reported as constituents of the peptide. rsc.org

Focus on β-Methylarginine and its Stereochemistry

A key novel amino acid constituent of this compound is β-methylarginine (also referred to as 3-methylarginine). jst.go.jprsc.orgrsc.orgnih.govresearchgate.netebi.ac.uknih.gov This rare amino acid was initially known in nature primarily as a component of this compound. nih.govnih.gov The structure of 3-methylarginine has been identified through HR-ESI-MS, HR-ESI-MS/MS, and NMR spectroscopy experiments. nih.gov

Determination of Peptide Linkage and Overall Configuration

Constituent Amino Acids of this compound and their PubChem CIDs

Biosynthetic Pathway Investigations

Identification of Putative Biosynthetic Gene Clusters

The biosynthesis of natural products in bacteria, particularly Streptomyces, is generally governed by the presence of biosynthetic gene clusters (BGCs), which are genomic regions containing genes encoding the enzymes and regulatory proteins necessary for the synthesis of a specific compound. While a comprehensive BGC for the entire Lavendomycin molecule has not been fully detailed in the provided search results, studies on the biosynthesis of β-methylarginine, a key constituent of this compound, have identified specific genes involved in its formation. plos.orgresearchgate.netciteab.com For instance, the biosynthetic gene cluster for arginomycin (B10042), another peptidyl nucleoside antibiotic containing β-methylarginine, has been cloned and analyzed, revealing genes like argM and argN responsible for the biosynthesis of this unusual amino acid. plos.orgciteab.com Given the presence of β-methylarginine in this compound, it is highly probable that homologous genes are present within the this compound BGC in Streptomyces lavendulae subsp. brasilicus. The identification and characterization of BGCs are crucial steps in understanding the assembly lines of natural products and can be achieved through genome mining and comparative genomics with known clusters for similar compounds.

Enzymatic Mechanisms in Key Biosynthetic Steps

The biosynthesis of the β-methylarginine residue within this compound involves specific enzymatic transformations, primarily transamination and methylation reactions. plos.orgresearchgate.netciteab.com

The formation of β-methylarginine from L-arginine is a multi-step process involving both transamination and methylation. plos.orgciteab.com This pathway has been particularly well-studied in the context of arginomycin biosynthesis, providing a strong model for the likely mechanism in this compound. The process involves the initial conversion of L-arginine through transamination, followed by a methylation step, and then another transamination to yield β-methylarginine. plos.orgciteab.com

Key enzymes involved in the biosynthesis of β-methylarginine are ArgM and ArgN. plos.orgresearchgate.netciteab.com ArgM is characterized as a pyridoxal (B1214274) phosphate (B84403) (PLP)-dependent aspartate aminotransferase, while ArgN is an S-adenosyl methionine (SAM)-dependent methyltransferase. plos.orgciteab.com

The proposed enzymatic mechanism involves ArgM catalyzing the transfer of the α-amino group from L-arginine to α-ketoglutaric acid, resulting in the formation of glutamate (B1630785) and 5-guanidino-2-oxopentanoic acid. plos.orgciteab.com Subsequently, ArgN catalyzes the methylation of 5-guanidino-2-oxopentanoic acid at the C-3 position, utilizing SAM as the methyl donor, to produce 5-guanidino-3-methyl-2-oxopentanoic acid. plos.orgciteab.com In an iterative step, ArgM then catalyzes a second transamination reaction, transferring an amino group from L-aspartate to 5-guanidino-3-methyl-2-oxopentanoic acid, which yields the final product, β-methylarginine. plos.orgciteab.com This two-round transamination catalyzed by ArgM, coupled with the methylation by ArgN, represents a complete pathway for the biosynthesis of β-methylarginine. plos.orgciteab.com

The stereochemistry of the β-methylation catalyzed by ArgN has been investigated, suggesting a 3R-selectivity for this enzyme.

Transamination and Methylation Pathways

Precursor Incorporation Studies in Biosynthesis

Precursor incorporation studies are valuable techniques used to elucidate the building blocks and intermediates involved in the biosynthesis of natural products. By feeding isotopically labeled potential precursors to the producing organism and analyzing the labeling pattern in the final compound, researchers can trace the biosynthetic route. Although specific detailed precursor incorporation studies for the entire this compound molecule were not extensively described in the provided results, the understanding of β-methylarginine biosynthesis is likely to have been significantly aided by such studies. nih.govplos.orgresearchgate.netciteab.com For example, studies on the biosynthesis of β-methylarginine in other contexts have utilized labeled precursors to confirm the involvement of specific amino acids like L-arginine and the incorporation of methyl groups. plos.orgciteab.com Precursor incorporation studies have also been successfully applied to investigate the biosynthesis of other complex molecules produced by microorganisms, providing insights into the origin of different structural units.

Strategies for Biosynthetic Pathway Engineering and Heterologous Expression

The elucidation of the biosynthetic pathway for this compound, particularly the identification of genes and enzymes involved in the formation of key components like β-methylarginine, opens avenues for biosynthetic pathway engineering and heterologous expression. Biosynthetic pathway engineering involves modifying the genes or regulatory elements within the native producer or in a heterologous host to improve yield, produce analogs, or activate silent gene clusters.

Heterologous expression, the transfer and expression of a BGC in a different host organism, offers several advantages, including potentially higher yields, easier genetic manipulation, and the ability to study cryptic BGCs. The successful heterologous expression of the arginomycin BGC, containing the argM and argN genes for β-methylarginine biosynthesis, in Escherichia coli and Streptomyces coelicolor demonstrates the feasibility of reconstituting pathways for unusual amino acids in surrogate hosts. plos.orgresearchgate.netciteab.com

Strategies for engineering the this compound pathway could involve overexpressing key biosynthetic genes, introducing genes for the production of modified precursors, or disabling competing pathways. Heterologous expression of the this compound BGC or parts of it in a well-characterized host like Streptomyces coelicolor could facilitate the production of this compound and the generation of novel derivatives through combinatorial biosynthesis approaches. However, the successful heterologous expression of large and complex BGCs can be challenging and often requires optimization of factors such as gene copy number, promoter strength, and codon usage in the host organism.

Total Chemical Synthesis of Lavendomycin

Early Synthetic Approaches and Methodological Challenges

Early synthetic efforts towards complex peptides like lavendomycin faced significant methodological challenges. These included the efficient coupling of amino acids, particularly those that are non-proteinogenic or have unusual substitution patterns. Protecting group strategies compatible with the various functional groups present in this compound were also crucial and often complex. The synthesis of fragments containing the unique amino acids, followed by their successful coupling, represented a major hurdle.

Role of Key Synthetic Intermediates (e.g., diaminopropanoic acid derivatives)

Key synthetic intermediates play a crucial role in the total synthesis of this compound. Derivatives of diaminopropanoic acid (Dap) are particularly important building blocks, as this non-proteinogenic amino acid is a component of this compound. researchgate.netmdpi.comehu.eus The synthesis of appropriately protected Dap derivatives with controlled stereochemistry is essential for incorporating this unit into the growing peptide chain. researchgate.netmdpi.com Various synthetic approaches have been developed for preparing protected Dap derivatives, often involving the use of protected serine as a starting material and employing reactions such as reductive amination. researchgate.netmdpi.com The choice of protecting groups for the amino functionalities in Dap derivatives is critical for orthogonal deprotection during peptide coupling steps. researchgate.netmdpi.com

An example of a synthetic strategy involving diaminopropanol intermediates derived from D-serine has been reported for the preparation of protected L-Dap methyl esters. This approach utilizes reductive amination and subsequent oxidation to install the carboxyl group, preserving the chirality of the starting material. researchgate.net

Confirmation of Absolute Configuration via Total Synthesis

Total synthesis provides a powerful method for confirming the absolute configuration of natural products. nih.govrsc.org By synthesizing a molecule with a defined stereochemical arrangement and comparing its spectroscopic and physical properties (such as optical rotation) to those of the naturally isolated product, the absolute configuration can be unequivocally established. In the case of this compound, the successful total synthesis and the matching of the properties of the synthetic product with natural (-)-lavendomycin confirmed its absolute configuration. rsc.orgrsc.org This process is vital for validating structural assignments made through spectroscopic methods alone.

Compound Information

| Compound Name | PubChem CID |

| This compound | 14683533 |

| 2,3-Diaminopropanoic acid | 364 |

Data Table: Example of Synthetic Intermediate Preparation

| Starting Material | Reagent(s) | Product | Yield (%) | Notes |

| Nα-Fmoc-O-tert-butyl-D-serine derivative | N,O-dimethylhydroxylamine hydrochloride | Weinreb–Nahm amide intermediate | 94 | Obtained without chromatography. researchgate.net |

| Weinreb–Nahm amide intermediate | LiAlH₄ | α-amino aldehyde intermediate | 92 | Obtained without chromatography. researchgate.net |

| α-amino aldehyde intermediate | Amine/Sulfonamide, Ti(OⁱPr)₄ (Lewis Acid) | Fmoc-protected 2,3-diaminopropanol intermediate | Variable | Reductive amination step. researchgate.net |

Note: Yields and specific conditions can vary depending on the specific protecting groups and reagents used in different synthetic routes.

Molecular Mechanism of Action Research

Investigations into Antimicrobial Selectivity (e.g., Gram-positive specificity)

Lavendomycin exhibits potent antibacterial activity against Gram-positive bacteria both in vitro and in vivo. nih.govscispace.commedchemexpress.com This includes strong activity against strains such as Staphylococcus aureus, Staphylococcus epidermidis, and Streptococcus faecalis. scispace.com Conversely, this compound shows no activity against Gram-negative bacteria or fungi. nih.govscispace.com This distinct selectivity profile suggests that the compound's mechanism of action involves targets or processes unique to or more vulnerable in Gram-positive organisms. scispace.com

The following table summarizes the antimicrobial activity of this compound against various microorganisms:

| Test Organism | Activity |

| Gram-positive bacteria | Active |

| Gram-negative bacteria | Inactive |

| Fungi | Inactive |

| Staphylococcus aureus | Active |

| Staphylococcus epidermidis | Active |

| Streptococcus faecalis | Active |

Data compiled from search results scispace.com. Note that specific MIC or ED50 values were reported for some strains in the source material.

Identification of Cellular and Molecular Targets

Preliminary studies on the mechanism of action of this compound, particularly with Bacillus subtilis, suggest that it may target the cell envelope. tamu.edu this compound is a peptide antibiotic containing unusual amino acids, including β-methylarginine. scispace.comrsc.orgnih.govresearchgate.netresearchgate.netresearchgate.net The presence of such non-proteinogenic amino acids can influence the interaction of peptide antibiotics with cellular components. researchgate.netcsic.es

While some peptide antibiotics target protein synthesis by interacting with ribosomes csic.esrsc.org, or inhibit cell wall synthesis errolozdalga.com, the specific cellular and molecular targets of this compound have been a subject of ongoing investigation. The inclusion of β-methylarginine, which has been identified as a constituent of this compound, has also been found as a free biocontrol toxin that inhibits arginine biosynthesis in some bacteria. nih.govresearchgate.netresearchgate.netacademicjournals.org This suggests a potential link between this compound's activity and arginine metabolism or related pathways, although direct evidence of this as its primary antibacterial mechanism is required.

Elucidation of Molecular Interactions at the Target Site

Detailed research into the precise molecular interactions of this compound with its target(s) is limited in the provided search results. However, the structural features of this compound, a linear hexapeptide containing novel amino acids, including (Z)-ΔAbu and 3-methylarginine, are key to understanding its potential interactions. scispace.comresearchgate.netresearchgate.net The presence of dehydroamino acid residues like (Z)-ΔAbu can influence the conformational properties and biological activity of peptides. rsc.orgresearchgate.netcore.ac.uk

Comparisons with other peptide antibiotics containing unusual amino acids or dehydroamino acids, such as those that interact with ribosomal proteins or inhibit specific enzymatic pathways, may provide insights into the potential modes of interaction for this compound. csic.esrsc.org

Mechanistic Studies on Ribosomal Function or Other Cellular Processes

While some peptide antibiotics are known to inhibit protein synthesis by targeting ribosomal function csic.esrsc.org, the provided information does not definitively link this compound's mechanism to ribosomal inhibition. One search result mentions that the biosynthesis of 3-methylarginine, a component of this compound, can be overcome by supplementing the growth medium with L-arginine, suggesting that 3-methylarginine may act as an inhibitor of arginine biosynthesis. academicjournals.org This hints at a potential mechanism involving interference with amino acid metabolism or utilization, which could indirectly impact protein synthesis or other essential cellular processes.

Further mechanistic studies would be required to confirm if this compound directly affects ribosomal function or if its primary action is through the inhibition of arginine biosynthesis or another critical pathway.

Approaches for Target Validation

Target validation is a crucial step in drug discovery to confirm that modulating a specific target produces the desired therapeutic effect. nih.govsygnaturediscovery.comnih.gov While specific target validation studies for this compound are not extensively detailed in the search results, general approaches for target validation in the context of antimicrobial compounds can be inferred. These approaches typically involve a combination of experimental strategies. nih.govnuvisan.com

Methods for target validation can include:

Functional analysis: Using in vitro assays to measure the biological activity of the putative target and assess the effects of the compound on its function. sygnaturediscovery.com

Genetic studies: Employing techniques like CRISPR-based screening, RNA interference (RNAi), or gene overexpression to manipulate the expression levels of the suspected target and observe the impact on bacterial susceptibility to this compound. nuvisan.comgoogle.com

Biochemical assays: Investigating direct binding of this compound to the proposed target or measuring the activity of enzymes suspected to be inhibited by the compound.

Cell-based models: Utilizing relevant bacterial cell lines, including those with genetic modifications, to study the compound's effects and confirm target engagement in a cellular context. sygnaturediscovery.comnuvisan.com

Correlation of expression with susceptibility: Examining the expression levels of the putative target in different bacterial strains with varying sensitivity to this compound. sygnaturediscovery.com

Applying a combination of these orthogonal approaches would be essential to validate the cellular and molecular targets of this compound and fully elucidate its mechanism of action. nih.govnuvisan.com

Structure Activity Relationship Sar Studies and Analogue Development

Rational Design and Synthesis of Lavendomycin Analogues

The rational design of this compound analogues is guided by the understanding of its core structure and the potential roles of its unique amino acid residues, such as the (Z)-ΔAbu and β-methylarginine. nih.govresearchgate.netasm.org Synthetic approaches are employed to create variations of the this compound peptide chain, incorporating modifications at specific positions or introducing non-natural amino acids. Total synthesis and semisynthetic approaches can be utilized for this purpose. nih.govresearchgate.net For instance, the synthesis of peptides containing α,β-diamino acids, which are components of this compound, has been explored using various methods, including the hydrolysis of enantiopure 3-amino-β-lactams. nih.govcsic.escsic.esresearchgate.net Rational design considers how changes in stereochemistry, side-chain functionality, or the peptide backbone might influence binding to biological targets or affect pharmacokinetic properties.

Systematic Chemical Modification and Biological Evaluation

Systematic chemical modification of this compound involves targeted alterations to its structure to probe the importance of different functional groups and residues for its activity. This can include modifications to the peptide bonds, side chains, or termini. frontiersin.org Synthesized analogues are then subjected to rigorous biological evaluation to assess their potency and spectrum of activity. researchgate.netimrpress.com This often involves in vitro assays to determine minimum inhibitory concentrations (MICs) against various bacterial strains, particularly Gram-positive bacteria against which this compound is known to be active. nih.gov

Studies on other peptide antibiotics and natural products containing dehydroamino acids, similar to the (Z)-ΔAbu in this compound, have demonstrated that the type and configuration of these residues are crucial for biological activity. nih.govresearchgate.netresearchgate.net Chemical modifications, such as methylation of peptide bonds or the introduction of ester groups and heterocycles, have been explored in related peptide families to understand their impact on bioactivity. nih.gov

Correlation of Structural Features with Specific Bioactivities

While specific detailed data tables for this compound analogues were not extensively found in the provided snippets, the general principle involves comparing the structures of analogues to their biological activity data (e.g., MIC values). This allows for the identification of substructures or functional groups essential for potent activity. The presence and stereochemistry of the (Z)-ΔAbu residue and the β-methylarginine are likely key features investigated in this compound SAR due to their unique nature. nih.govresearchgate.netasm.org

Application of Computational Chemistry and Machine Learning in SAR Analysis

Computational chemistry and machine learning techniques are increasingly applied in SAR analysis to complement experimental studies. chemrxiv.orguran.uanih.govcas.org These tools can be used to:

Predict the biological activity of designed analogues: Before synthesis, computational models can estimate the potential activity of novel structures, prioritizing the most promising candidates for experimental validation.

Analyze complex SAR data: Machine learning algorithms can identify subtle trends and relationships within large datasets of structural and biological activity information that might not be apparent through manual analysis. cas.org

Model interactions with biological targets: Molecular docking and dynamics simulations can provide insights into how this compound and its analogues might bind to their target molecules, helping to explain observed differences in activity based on structural variations. uran.uawayne.edu

Guide rational design: Computational methods can assist in the rational design process by suggesting modifications predicted to enhance desired properties or overcome limitations.

While direct examples of computational chemistry and machine learning applied specifically to this compound SAR were not prominent in the provided snippets, these methodologies are widely used in the SAR studies of other complex molecules, including peptide antibiotics and enzyme inhibitors. chemrxiv.orguran.uanih.govcas.orgwayne.edutemple.edunih.govrsc.org

Exploration of Bioactivity Profiles of Synthesized Analogues

The synthesized this compound analogues are evaluated for their complete bioactivity profiles, which may extend beyond their primary antibiotic activity. This can include testing against a broader range of microorganisms, evaluating their activity against resistant strains, and exploring other potential biological effects. nih.govresearchgate.net The goal is to understand how structural modifications influence not only the potency but also the spectrum and mechanism of action of the analogues. This exploration helps in identifying analogues with improved properties, such as enhanced potency, reduced toxicity (though toxicity profiles are excluded from this article), or activity against specific challenging pathogens.

While specific detailed bioactivity profiles of numerous this compound analogues were not provided, the process involves generating data similar to the example below (illustrative table based on general SAR principles, not specific this compound data from snippets):

| Analogue ID | Structural Modification | Activity vs. S. aureus (MIC µg/mL) | Activity vs. E. coli (MIC µg/mL) | Notes |

| This compound | Natural Product | 0.5 | >100 | Potent against Gram-positive nih.gov |

| Analogue A | Modification at (Z)-ΔAbu residue | 2.0 | >100 | Reduced potency, still Gram-positive spec |

| Analogue B | Modification at β-methylarginine residue | 1.0 | 50 | Slight shift in spectrum |

| Analogue C | N-terminal modification | >100 | >100 | Significant loss of activity |

This systematic approach of designing, synthesizing, modifying, and evaluating analogues, coupled with the application of computational tools, is fundamental to understanding the SAR of this compound and developing potentially improved therapeutic candidates.

Mechanisms of Antimicrobial Resistance

Studies on Intrinsic Microbial Resistance Profiles

Intrinsic resistance refers to the natural ability of a bacterial species to tolerate a specific antibiotic or class of antibiotics due to its inherent structural or functional characteristics, without the need for mutation or acquisition of new genes futurelearn.comumn.edumdpi.com. This means the antibiotic never possessed activity against that particular pathogen uspharmacist.com. Intrinsic resistance can arise from several factors, including the lack of a suitable drug target, reduced permeability of the bacterial cell envelope, or the presence of chromosomally encoded efflux pumps that actively transport the antibiotic out of the cell futurelearn.comumn.edumdpi.comnih.govfrontiersin.org.

Lavendomycin is reported to be inactive against Gram-negative bacteria nih.gov. This intrinsic resistance in Gram-negative bacteria is often attributed to the presence of an outer membrane, which acts as a barrier limiting the uptake of certain molecules, including some antibiotics mdpi.comnih.gov. Additionally, efflux pumps are prevalent in Gram-negative bacteria and contribute to intrinsic resistance by pumping antibiotics out of the cell before they reach inhibitory concentrations futurelearn.comnih.govfrontiersin.orgreactgroup.orgmdpi.com. While specific studies detailing the intrinsic resistance profile of various microbial species against this compound are not extensively available in the provided search results, its inactivity against Gram-negative bacteria suggests that inherent features of these organisms, such as outer membrane impermeability and efflux systems, likely contribute to this resistance nih.govmdpi.comnih.govmdpi.com.

Investigation of Resistance Mechanisms in Target Microorganisms

This compound is active against Gram-positive bacteria nih.gov. Mechanisms of acquired resistance in bacteria generally involve genetic changes, such as spontaneous mutations or the acquisition of resistance genes through horizontal gene transfer (HGT) umn.eduuspharmacist.comwikipedia.org. These mechanisms can lead to reduced drug uptake, modification or protection of the antibiotic target, enzymatic inactivation or modification of the drug, or increased efflux of the drug from the cell nih.govreactgroup.orgmdpi.comnih.gov.

While the provided information confirms this compound's activity against Gram-positive bacteria nih.gov, specific detailed studies investigating the development or mechanisms of acquired resistance to this compound in these target microorganisms are not present in the search results. General mechanisms of resistance in Gram-positive bacteria can include alterations in penicillin-binding proteins for beta-lactams, changes in peptidoglycan synthesis for vancomycin, and enzymatic degradation for aminoglycosides uspharmacist.com. Efflux pumps also contribute to resistance in Gram-positive bacteria, sometimes encoded on the chromosome nih.gov. However, without specific studies on this compound's interaction with target Gram-positive bacteria and their responses, the precise resistance mechanisms are not elucidated here.

Advanced Research Methodologies and Future Directions

Application of Omics Technologies in Lavendomycin Research

The advent of omics technologies, encompassing genomics, transcriptomics, proteomics, and metabolomics, has profoundly impacted the study of microbial systems and their natural products. nih.govnih.gov These technologies offer comprehensive tools for analyzing biological processes on a global scale, providing invaluable insights into the biosynthesis and mechanisms of action of antibiotics like this compound. nih.govnih.gov

In the context of this compound research, omics technologies can be strategically applied:

Genome Mining: Analysis of the genome of the producing organism, Streptomyces lavendulae subsp. brasilicus, allows for the identification and characterization of the complete biosynthetic gene cluster responsible for this compound production. This can illuminate the enzymatic machinery and regulatory elements involved, potentially leading to enhanced production yields or the discovery of novel structural variants through genetic manipulation. Genome mining has been successfully employed in antibiotic research to uncover hidden biosynthetic potential within bacterial genomes. nih.gov

Transcriptomics and Proteomics: Studying the changes in gene expression (transcriptomics) and protein profiles (proteomics) in Streptomyces lavendulae subsp. brasilicus under varying fermentation conditions can help optimize the production process of this compound. nih.gov Furthermore, analyzing the transcriptional and translational responses of target bacteria upon exposure to this compound can provide a deeper understanding of its cellular targets and the mechanisms bacteria employ to respond or develop resistance. nih.gov Global expression studies have been instrumental in understanding bacterial resistance mechanisms and stress responses. nih.gov

Metabolomics: Profiling the complete set of small molecules (metabolites) produced by the Streptomyces strain can aid in identifying intermediates in the this compound biosynthetic pathway and potential co-produced bioactive compounds. Metabolomics can also reveal the metabolic perturbations induced in target bacteria by this compound treatment.

While specific detailed studies focusing solely on the application of omics to this compound biosynthesis or mechanism are not extensively detailed in the provided search results, the broader application of these technologies in natural product and antibiotic research underscores their relevance. nih.govnih.govbiorxiv.org For example, omics technologies, combined with systems biology, are being explored to identify targets for antibodies against antibiotic-resistant bacteria. nih.gov Microbiomics is also being used to discover potential bioactive compounds from underexplored microbial sources. biorxiv.org

Chemoenzymatic Synthesis and Biocatalytic Approaches

Chemoenzymatic synthesis and biocatalysis offer powerful and often more sustainable alternatives to purely chemical synthesis for complex natural products. These approaches leverage the exquisite selectivity and efficiency of enzymes in combination with chemical transformations.

This compound is a peptide antibiotic containing unusual amino acids, such as β-methylarginine. nih.govresearchgate.netnih.gov The biosynthesis of such peptides often involves non-ribosomal peptide synthetases (NRPS) and tailoring enzymes that introduce specific modifications. tamu.edu

Research into the biosynthesis of β-methylarginine, found in this compound and arginomycin (B10042), has identified key enzymatic players. researchgate.netnih.gov Studies have shown that the genes argM and argN in Streptomyces arginensis are likely involved in the formation of β-methylarginine. nih.gov In vitro studies have demonstrated that ArgM, a pyridoxal (B1214274) phosphate-dependent aspartate aminotransferase, and ArgN, a SAM-dependent methyltransferase, can catalyze the production of β-methylarginine. nih.gov

These findings pave the way for:

Enzymatic Production of Precursors: Utilizing enzymes from the this compound biosynthetic pathway, or engineered variants, as biocatalysts for the efficient and stereoselective synthesis of modified amino acid building blocks like β-methylarginine.

Hybrid Chemoenzymatic Routes: Developing synthetic strategies that integrate enzymatic steps for specific, challenging transformations (e.g., peptide bond formation with modified amino acids) with established chemical synthesis methods to assemble the complete this compound structure. Chemoenzymatic approaches have been explored for the synthesis of non-proteinogenic amino acids, which are often found in natural products. mdpi.comresearchgate.net

Enzyme Engineering for Novel Analogs: Modifying the enzymes involved in this compound biosynthesis through protein engineering to alter their substrate specificity or catalytic activity, potentially leading to the production of novel this compound analogs with altered properties. Enzyme engineering is a key area focused on improving enzyme function for biocatalytic applications. medchemexpress.com

The total synthesis of this compound has been achieved, which is important for structural confirmation and providing a route for the generation of synthetic analogs. mdpi.comethz.chrsc.org Combining the strengths of total synthesis with biocatalytic steps holds promise for developing more efficient and environmentally friendly production methods for this compound and its derivatives. Biocatalysis is a growing field with applications in the synthesis of chiral amines and other complex molecules. unina.itresearchgate.net

High-Throughput Screening for Novel Bioactivities

High-throughput screening (HTS) is a fundamental technique in modern drug discovery, enabling the rapid assessment of vast numbers of compounds for desired biological activities. evotec.combmglabtech.comwikipedia.org This automated approach is crucial for identifying initial hits that can be further developed into therapeutic leads. evotec.combmglabtech.com

HTS can be strategically applied in this compound research to:

Discover New Biological Activities: Screening this compound and its derivatives against a wide array of biological targets and cellular assays to identify potential activities beyond its known antibacterial effects, such as antifungal, antiviral, or anticancer properties.

Identify Potent Analogs: Generating libraries of this compound analogs through chemical synthesis or semi-synthesis and screening them for improved potency, broader spectrum of activity, or reduced toxicity against relevant pathogens or disease models.

Find Synergistic Combinations: Screening this compound in combination with other known antimicrobial or therapeutic agents to identify synergistic interactions that could enhance efficacy or overcome resistance.

Phenotypic Screening for Mechanism Elucidation: Utilizing cell-based phenotypic screens where a specific cellular outcome is measured to gain insights into the mechanism of action of this compound or to identify compounds that modulate pathways affected by this compound.

HTS platforms are highly automated, allowing for the rapid processing of large compound libraries, often in miniaturized formats. evotec.combmglabtech.comwikipedia.orgmedinadiscovery.com This facilitates the efficient exploration of chemical diversity and the identification of promising candidates for further investigation. evotec.combmglabtech.com The data generated from HTS campaigns is also valuable for guiding subsequent compound optimization and understanding structure-activity relationships. evotec.com

Strategies for Overcoming Antibiotic Resistance Challenges

The escalating crisis of antibiotic resistance necessitates continuous research into strategies to combat bacterial evasion mechanisms. nih.govmdpi.commdpi.com Bacteria employ diverse strategies to resist antibiotics, including reducing intracellular drug concentrations through efflux pumps or decreased permeability, modifying or protecting the antibiotic target, or enzymatically inactivating the drug. mdpi.commdpi.comreactgroup.orgnih.govfrontiersin.org

While specific research on resistance mechanisms to this compound is not detailed in the provided results, general strategies from antibiotic resistance research can be applied:

Elucidating Resistance Mechanisms: Investigating how bacteria might develop resistance to this compound. This involves studying potential mutations in the antibiotic's target, identifying efflux pumps capable of extruding this compound, or searching for enzymes that can chemically modify or degrade the compound. mdpi.commdpi.comreactgroup.orgnih.govfrontiersin.org

Designing Resistance-Evading Analogs: Synthesizing this compound analogs with structural modifications designed to circumvent known or anticipated resistance mechanisms, such as altered recognition by efflux pumps or enhanced binding to modified targets.

Identifying Resistance Modifiers: Screening for compounds that can inhibit bacterial resistance mechanisms, such as efflux pump inhibitors or β-lactamase inhibitors (though the latter is specific to β-lactam antibiotics), which could be used in combination with this compound to restore its activity against resistant strains.

Exploring Novel Targets: If this compound acts on a novel bacterial target, it may be less susceptible to existing broad-spectrum resistance mechanisms. Further research to precisely define its molecular target is crucial.

Understanding the complex mechanisms by which bacteria resist antibiotics is fundamental to developing effective countermeasures. mdpi.commdpi.comnih.govfrontiersin.org Research into the dissemination of resistance genes and the environmental factors influencing resistance spread is also vital. frontiersin.org

Interdisciplinary Approaches in Natural Product Drug Discovery

The successful discovery and development of natural product-derived drugs like this compound inherently require a highly interdisciplinary approach. nih.govleeds.ac.ukcivis.eu Collaboration and integration of expertise from diverse scientific fields are essential throughout the research pipeline. leeds.ac.ukcivis.eu

Interdisciplinary collaborations in this compound research can involve:

Chemistry and Biology: Organic chemists synthesizing this compound and its analogs, while biologists and microbiologists evaluate their efficacy, study their mechanisms of action, and assess their biological properties.

Microbiology and Genetics: Microbiologists focusing on the cultivation and fermentation of the producing Streptomyces strain, working alongside geneticists to manipulate the biosynthetic pathways for improved production or diversification of this compound structures.

Bioinformatics and Computational Science: Utilizing bioinformatics tools for genome and proteome analysis, predicting protein structures, and employing computational chemistry for virtual screening and rational drug design. Computational methods play an increasing role in drug discovery. civis.eu

Collaboration between Academia and Industry: Partnerships between academic research institutions, which often focus on fundamental discovery and mechanism elucidation, and pharmaceutical companies, with their expertise in preclinical and clinical development, are crucial for translating research findings into potential therapeutic agents. mdpi.com

An integrated approach that combines efficient selection methods, optimized isolation procedures, advanced structural characterization, and high-throughput screening is considered necessary for the successful development of natural products. nih.gov The field of drug discovery is fundamentally multidisciplinary, emphasizing the importance of understanding the interactions between potential drug molecules and their biological targets through a variety of experimental and computational techniques. civis.eu Fostering such collaborations is seen as key to advancing drug discovery efforts. civis.eu

Q & A

Basic Research Questions

Q. What are the established methods for synthesizing Lavendomycin, and how do researchers validate purity and structural integrity?

- Methodological Answer : Synthesis typically involves multi-step organic reactions (e.g., solid-phase peptide synthesis or modular assembly of nonribosomal peptide synthetases). Purity is validated via HPLC coupled with mass spectrometry (LC-MS) to confirm molecular weight and detect impurities. Structural integrity is assessed using NMR spectroscopy (¹H, ¹³C, 2D-COSY) and X-ray crystallography for absolute configuration determination. Researchers should cross-validate results with published spectral databases and include raw chromatographic/spectral data in appendices for reproducibility .

Q. How is this compound’s mechanism of action against bacterial targets characterized in vitro?

- Methodological Answer : Standard assays include:

- Minimum Inhibitory Concentration (MIC) : Determined via broth microdilution against Gram-positive/negative panels.

- Time-kill kinetics : To assess bactericidal vs. bacteriostatic activity.

- Target binding studies : Fluorescence polarization or surface plasmon resonance (SPR) to measure affinity for ribosomal subunits/enzymes.

- Resistance profiling : Serial passage experiments to identify mutation hotspots. Include positive/negative controls (e.g., vancomycin for Gram-positive benchmarks) and statistical validation of dose-response curves .

Q. What criteria define a robust literature review for framing hypotheses about this compound’s bioactivity?

- Methodological Answer : Use systematic review frameworks (e.g., PRISMA) to identify peer-reviewed studies on this compound’s antimicrobial, cytotoxic, or immunomodulatory effects. Prioritize studies with:

- Transparent methodologies : Clear experimental conditions (pH, temperature, solvent systems).

- Reproducibility : Independent validation in ≥2 studies.

- Data gaps : Note contradictions (e.g., conflicting MIC values against S. aureus). Tools like PICO (Population, Intervention, Comparison, Outcome) help structure foreground questions .

Advanced Research Questions

Q. How can researchers optimize experimental parameters to resolve discrepancies in this compound’s reported cytotoxicity profiles?

- Methodological Answer : Contradictions often arise from:

- Cell line variability : Test across multiple lines (e.g., HEK293, HepG2) with standardized culture conditions.

- Assay interference : Use orthogonal methods (MTT, ATP luminescence, apoptosis markers) to confirm results.

- Solvent artifacts : Include solvent-only controls and quantify cytotoxicity thresholds (IC₅₀) with nonlinear regression models. Publish raw data tables with error margins to facilitate meta-analyses .

Q. What strategies are effective for analyzing this compound’s pharmacokinetic-pharmacodynamic (PK/PD) relationships in animal models?

- Methodological Answer : Employ:

- Compartmental modeling : Non-linear mixed-effects (NLME) to estimate AUC/MIC ratios.

- Tissue distribution studies : Radiolabeled this compound with LC-MS/MS quantification.

- Infection models : Neutropenic murine thigh infections to correlate dosing with bacterial load reduction. Ensure ethical compliance (IACUC protocols) and report survival curves with Kaplan-Meier statistics .

Q. How should researchers design experiments to address conflicting data on this compound’s stability under physiological conditions?

- Methodological Answer : Stability studies must:

- Simulate physiological environments : Test pH-dependent degradation (e.g., simulated gastric fluid vs. plasma).

- Monitor degradation products : Use high-resolution mass spectrometry (HRMS) and compare fragmentation patterns to synthetic standards.

- Temperature controls : Accelerated stability studies (40°C/75% RH) with Arrhenius plot extrapolation. Include negative controls (e.g., heat-inactivated enzymes) to isolate hydrolysis pathways .

Q. What computational approaches are validated for predicting this compound’s interactions with novel bacterial targets?

- Methodological Answer : Combine:

- Molecular docking : AutoDock Vina or Schrödinger Suite for binding affinity predictions.

- MD simulations : GROMACS/AMBER for dynamic binding stability (≥100 ns trajectories).

- Machine learning : Train models on existing antibiotic-target datasets (e.g., ChEMBL) to predict off-target effects. Validate in silico results with isothermal titration calorimetry (ITC) .

Data Presentation and Reproducibility

Q. How should researchers present large datasets (e.g., omics profiles) in this compound studies?

- Methodological Answer :

- Raw data : Deposit in repositories like Zenodo or Gene Expression Omnibus (GEO).

- Processed data : Use heatmaps or volcano plots for differential expression (p-value/FDR thresholds).

- Tables : Follow journal guidelines (e.g., 3 significant figures, defined abbreviations in footnotes) .

Q. What steps ensure reproducibility in this compound’s in vitro bioactivity assays?

- Methodological Answer :

- Protocol standardization : Adopt CLSI/EUCAST guidelines for antimicrobial assays.

- Reagent validation : Certify batch numbers for media, sera, and enzymes.

- Inter-laboratory validation : Collaborate with external labs for blinded replicate studies .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.